3-(Bromomethyl)pyridin-2-carbonitril

Übersicht

Beschreibung

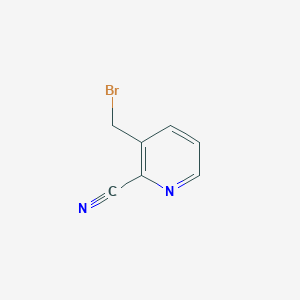

3-(Bromomethyl)pyridine-2-carbonitrile is an organic compound with the molecular formula C7H5BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromomethyl group at the third position and a carbonitrile group at the second position of the pyridine ring .

Wissenschaftliche Forschungsanwendungen

3-(Bromomethyl)pyridine-2-carbonitrile has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the development of bioactive molecules and as a precursor in the synthesis of enzyme inhibitors.

Medicine: It is investigated for its potential use in drug discovery and development, particularly in the synthesis of compounds with anticancer and antimicrobial properties.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments

Wirkmechanismus

Target of Action

It’s known that this compound is used in organic synthesis, particularly in the preparation of ether ligands .

Mode of Action

It’s known to be involved in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

It’s known to be involved in suzuki–miyaura cross-coupling reactions , which could potentially affect various biochemical pathways depending on the specific reactants and conditions.

Result of Action

As a reagent in organic synthesis, its primary function is to participate in reactions to form new compounds .

Action Environment

It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c , indicating that temperature and exposure to oxygen may affect its stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)pyridine-2-carbonitrile typically involves the bromination of 2-methylpyridine followed by the introduction of a nitrile group. One common method involves the reaction of 2-methylpyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator to form 3-bromomethyl-2-methylpyridine. This intermediate is then subjected to a cyanation reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide to yield 3-(Bromomethyl)pyridine-2-carbonitrile .

Industrial Production Methods

Industrial production of 3-(Bromomethyl)pyridine-2-carbonitrile follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions. The use of automated systems for reagent addition and product separation enhances the overall efficiency and yield of the process .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Bromomethyl)pyridine-2-carbonitrile undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiols, and ethers.

Oxidation: Pyridine N-oxides.

Reduction: Primary amines.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Bromo-2-methylpyridine: Similar structure but lacks the nitrile group.

3-Bromopyridine-2-carbonitrile: Similar structure but lacks the methyl group.

2-Bromo-3-methylpyridine: Similar structure but the bromine and methyl groups are at different positions

Uniqueness

3-(Bromomethyl)pyridine-2-carbonitrile is unique due to the presence of both a bromomethyl and a nitrile group on the pyridine ring. This combination of functional groups imparts distinct reactivity and allows for a wide range of chemical transformations. The compound’s ability to undergo both nucleophilic substitution and reduction reactions makes it a versatile intermediate in organic synthesis .

Biologische Aktivität

3-(Bromomethyl)pyridine-2-carbonitrile, a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a bromomethyl group and a cyano group, is being explored for its pharmacological properties, particularly in antimicrobial and antiviral domains.

Chemical Structure

The chemical formula of 3-(Bromomethyl)pyridine-2-carbonitrile is . The molecular structure includes a pyridine ring with a bromomethyl substituent at the 3-position and a cyano group at the 2-position.

Antimicrobial Properties

Research indicates that pyridine derivatives exhibit significant antimicrobial activity. A study highlighted that compounds containing the pyridine nucleus, including those with additional heterocycles, demonstrated enhanced antimicrobial effects against various pathogens. Specifically, derivatives similar to 3-(Bromomethyl)pyridine-2-carbonitrile have shown activity against bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Target Pathogens | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(Bromomethyl)pyridine-2-carbonitrile | S. aureus, E. coli | Not specified |

| Other Pyridine Derivative | C. albicans, A. niger | 2.18–3.08 μM |

Antiviral Activity

In light of the COVID-19 pandemic, there has been an emphasis on finding new antiviral agents. Pyridine derivatives are recognized for their antiviral properties, with studies suggesting that modifications to the pyridine structure can enhance efficacy against viruses like SARS-CoV-2 . The presence of functional groups like cyano and bromomethyl may contribute to increased interactions with viral proteins.

The biological activity of 3-(Bromomethyl)pyridine-2-carbonitrile may be attributed to its ability to interact with various biomolecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to alterations in their function and affecting biochemical pathways . Additionally, the cyano group may enhance the compound's reactivity and selectivity towards specific biological targets.

Case Studies

- Antimicrobial Efficacy : A study evaluated several pyridine derivatives for their antimicrobial properties against clinical isolates. Compounds similar to 3-(Bromomethyl)pyridine-2-carbonitrile were found to possess significant inhibitory effects on bacterial growth, suggesting a potential role in treating infections caused by resistant strains .

- Antiviral Screening : In a recent investigation aimed at identifying new antiviral agents, derivatives containing the pyridine structure were screened for activity against viral infections. The results indicated promising antiviral effects, particularly in compounds modified with halogen groups such as bromine .

Eigenschaften

IUPAC Name |

3-(bromomethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-4-6-2-1-3-10-7(6)5-9/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSLVCQAYWTRRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C#N)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90438893 | |

| Record name | 3-(bromomethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116986-13-1 | |

| Record name | 3-(bromomethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.